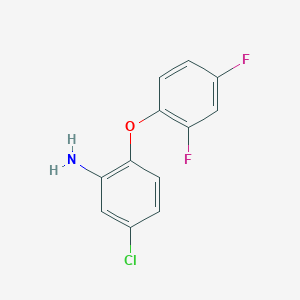
5-Chloro-2-(2,4-difluorophenoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 5-Chloro-2-(2,4-difluorophenoxy)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2,4-difluorophenol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a temperature of around 100-120°C for several hours to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
5-Chloro-2-(2,4-difluorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
科学研究应用
5-Chloro-2-(2,4-difluorophenoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves this compound.
Industry: It is used in the production of various chemical products, including dyes and pigments.
作用机制
The mechanism of action of 5-Chloro-2-(2,4-difluorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to changes in cellular pathways and biological processes .
相似化合物的比较
5-Chloro-2-(2,4-difluorophenoxy)aniline can be compared with similar compounds such as:
5-Chloro-2-(2,4-dichlorophenoxy)aniline: This compound has similar structural features but with additional chlorine atoms, which may affect its reactivity and applications.
2,5-Dichloroaniline: Another related compound, differing in the position and number of chlorine atoms, which influences its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted research applications.
生物活性
5-Chloro-2-(2,4-difluorophenoxy)aniline is a halogenated aromatic amine with potential biological applications, particularly in the fields of medicine and agriculture. This compound has garnered attention for its antimicrobial, anticancer, and enzyme-inhibitory properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a chloro group and two fluorine atoms attached to a phenoxy group, contributing to its unique reactivity and biological interactions. Its molecular formula is C12H8ClF2N with a molecular weight of approximately 257.65 g/mol.
The biological activity of this compound primarily arises from its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as cytochrome P450, which is involved in drug metabolism. This inhibition can lead to the formation of reactive metabolites that interact with cellular proteins and DNA, potentially causing cytotoxic effects .
- Antimicrobial Activity : It exhibits significant antimicrobial properties by disrupting microbial metabolic processes. This action is attributed to its ability to interfere with enzyme functions essential for microbial survival .
- Anticancer Potential : Preliminary studies indicate that this compound may have anticancer activity. It has been observed to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antimicrobial agent.
- Cytotoxicity in Cancer Research : In vitro studies using human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in significant cell death through apoptotic pathways. The IC50 value was determined to be around 15 µM, indicating potent anticancer properties .
- Enzyme Interaction Studies : Research focused on the interaction between this compound and cytochrome P450 enzymes revealed that the compound acts as a competitive inhibitor. This interaction was characterized by kinetic studies showing altered enzyme activity upon exposure to varying concentrations of the compound.
属性
IUPAC Name |
5-chloro-2-(2,4-difluorophenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO/c13-7-1-3-12(10(16)5-7)17-11-4-2-8(14)6-9(11)15/h1-6H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJSZUQQLRADEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














